Butyl 4,4-dimethyl-3-oxovalerate
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Overview
Description
Butyl 4,4-dimethyl-3-oxovalerate is an organic compound with the molecular formula C11H20O3. It is a butyl ester derivative of 4,4-dimethyl-3-oxovaleric acid. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4,4-dimethyl-3-oxovalerate typically involves the esterification of 4,4-dimethyl-3-oxovaleric acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Butyl 4,4-dimethyl-3-oxovalerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4,4-dimethyl-3-oxovaleric acid.
Reduction: 4,4-dimethyl-3-hydroxyvalerate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Butyl 4,4-dimethyl-3-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Butyl 4,4-dimethyl-3-oxovalerate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 4,4-dimethyl-3-oxovaleric acid and butanol. This hydrolysis reaction is crucial in metabolic pathways where ester compounds are broken down .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethyl-3-oxovalerate: A methyl ester derivative with similar chemical properties.
Ethyl 4,4-dimethyl-3-oxovalerate: An ethyl ester derivative used in similar applications.
Propyl 4,4-dimethyl-3-oxovalerate: A propyl ester derivative with comparable reactivity
Uniqueness
Butyl 4,4-dimethyl-3-oxovalerate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .
Properties
CAS No. |
85614-42-2 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
butyl 4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-5-6-7-14-10(13)8-9(12)11(2,3)4/h5-8H2,1-4H3 |
InChI Key |
ZSQISGIWXTVFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
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